![molecular formula C13H16N4O2 B2617529 1-[(4-oxo-3H-phthalazin-1-yl)methyl]-3-propylurea CAS No. 899985-32-1](/img/structure/B2617529.png)
1-[(4-oxo-3H-phthalazin-1-yl)methyl]-3-propylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[(4-oxo-3H-phthalazin-1-yl)methyl]-3-propylurea” is a chemical compound with the molecular formula C13H16N4O2. It is related to phthalazine, a heterocyclic compound. This compound could be an intermediate in the synthesis of more complex chemical entities .
Molecular Structure Analysis
The molecular weight of “1-[(4-oxo-3H-phthalazin-1-yl)methyl]-3-propylurea” is 260.297. The InChI string representation of its structure is InChI=1S/C13H16N4O2/c1-2-7-14-13(19)15-8-11-9-5-3-4-6-10(9)12(18)17-16-11/h3-6H,2,7-8H2,1H3,(H,17,18)(H2,14,15,19)
.
Applications De Recherche Scientifique
- Researchers have synthesized phthalazine-based derivatives as selective anti-breast cancer agents. These compounds induce apoptosis through EGFR (Epidermal Growth Factor Receptor)-mediated pathways . Notably, compound 12d exhibited potent cytotoxic activity against MDA-MB-231 cells (IC50 = 0.57 μM) and promising EGFR inhibition (IC50 = 21.4 nM) compared to Erlotinib (IC50 = 80 nM). Molecular docking studies support its binding affinity to EGFR protein, making it a potential target-oriented anti-breast cancer agent.
- Molecular hybridization strategies have led to novel phthalazinone-dithiocarbamate hybrids. These compounds combine the phthalazinone scaffold with dithiocarbamate moieties. Depending on the position of the dithiocarbamate group (N2 or C4), these hybrids exhibit antiproliferative effects and hold promise against multifactorial diseases, including cancer .
- Sonochemical methods have been employed to synthesize phthalazine derivatives. For instance, 4-Ethyl-2-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methyl]phthalazin-1(2H)-one was prepared via ultrasonic treatment. Such synthetic approaches contribute to the development of new compounds with potential applications .
Anti-Breast Cancer Agents
Multifactorial Disease Treatment
Sonochemical Synthesis
Orientations Futures
The future directions for “1-[(4-oxo-3H-phthalazin-1-yl)methyl]-3-propylurea” and related compounds could involve further exploration of their potential biological activities. For instance, detailed studies for the mechanism of action of such compounds are highly recommended for the development of new potent anti-cancer and anti-bacterial agents .
Mécanisme D'action
Target of Action
The primary targets of the compound 1-[(4-oxo-3H-phthalazin-1-yl)methyl]-3-propylurea are the human epithelial cell lines; liver (HepG2) and breast (MCF-7) in addition to normal fibroblasts (WI-38) . These targets play a crucial role in the proliferation of cells and the compound’s interaction with these targets results in significant anti-proliferative activity .
Mode of Action
The compound 1-[(4-oxo-3H-phthalazin-1-yl)methyl]-3-propylurea interacts with its targets by arresting the cell cycle progression and/or inducing apoptosis . This interaction results in the elevation in the expression of p53 and caspase 3, down-regulation of cdk1, and a reduction in the concentrations of MAPK and Topo II at submicromolar concentrations .
Biochemical Pathways
The compound 1-[(4-oxo-3H-phthalazin-1-yl)methyl]-3-propylurea affects the biochemical pathways related to cell cycle progression and apoptosis . The downstream effects include the elevation in the expression of p53 and caspase 3, down-regulation of cdk1, and a reduction in the concentrations of MAPK and Topo II .
Result of Action
The molecular and cellular effects of the action of 1-[(4-oxo-3H-phthalazin-1-yl)methyl]-3-propylurea include significant and selective anti-proliferative activity against liver and breast cancer cell lines without harming normal fibroblasts . These effects are manifested by the elevation in the expression of p53 and caspase 3, down-regulation of cdk1, and a reduction in the concentrations of MAPK and Topo II .
Propriétés
IUPAC Name |
1-[(4-oxo-3H-phthalazin-1-yl)methyl]-3-propylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-2-7-14-13(19)15-8-11-9-5-3-4-6-10(9)12(18)17-16-11/h3-6H,2,7-8H2,1H3,(H,17,18)(H2,14,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCGLIYNTFONON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NCC1=NNC(=O)C2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.